C-2 Substitution and EAAT3 Selectivity
In a high-throughput screen of 49,087 compounds against EAAT3, imidazo[1,2-a]pyridine-3-amines emerged as the first selective EAAT3 inhibitor chemotype. SAR analysis explicitly demonstrated that 'the chemical nature of the substituent in the 2-position (compound 7b) was shown to be essential for the selectivity toward EAAT3 over EAAT1,2' [1]. The lead compounds with optimized C-2 furan substitution achieved ~35-fold selectivity (EAAT3 IC50 = 7.2 μM vs. EAAT1,2,4 IC50 ~ 250 μM), while a >20-fold selectivity was observed for the initial hit (EAAT3 IC50 = 13 μM) [1]. Although direct quantitative data for the 2-(pyridin-3-yl) analog are not yet published, the established SAR framework indicates that the C-2 substituent is a primary determinant of EAAT3 selectivity [2].
| Evidence Dimension | EAAT3 selectivity (fold-selectivity over EAAT1,2,4) |
|---|---|
| Target Compound Data | Not yet published; pyridin-3-yl substitution pattern differs from published lead compounds |
| Comparator Or Baseline | 2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine: >20-fold selectivity (IC50 EAAT3 = 13 μM; EAAT1 ~ 250 μM, EAAT2/4 > 250 μM); optimized analog: ~35-fold selectivity (IC50 = 7.2 μM) |
| Quantified Difference | C-2 substituent identity is essential for selectivity; exact magnitude for pyridin-3-yl variant remains to be determined |
| Conditions | [3H]-D-aspartate uptake assay in HEK293 cells stably expressing human EAAT1, EAAT2, EAAT3, or EAAT4 |
Why This Matters
The C-2 pyridin-3-yl group offers distinct hydrogen-bonding capacity and electronic properties compared to furan or phenyl analogs, enabling exploration of different selectivity and potency profiles.
- [1] Wu P, Bjørn-Yoshimoto WE, Staudt M, Jensen AA, Bunch L. Identification and Structure-Activity Relationship Study of Imidazo[1,2-a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Chem Neurosci. 2019;10(10):4414-4429. View Source
- [2] Wu P, Bjørn-Yoshimoto WE, Staudt M, Jensen AA, Bunch L. Identification and Structure-Activity Relationship Study of Imidazo[1,2-a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Chem Neurosci. 2019;10(10):4414-4429. View Source
